7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-methyl-7-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-9-7-11(12-13(16-9)14(15)18-17-12)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWZPTZHWSIBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=C1)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine scaffold can be synthesized by cyclization reactions involving appropriate substituted pyridine precursors and hydrazine derivatives. For example, the condensation of 3-amino-5-methylpyridine derivatives with α-haloketones or β-ketoesters under acidic or basic conditions leads to the formation of the fused pyrazole ring.
Bromination at the 3-Position
Selective bromination is typically achieved by using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. Literature reports indicate that bromination at the 3-position of pyrazolo[4,3-b]pyridine derivatives can be performed efficiently under mild conditions, often at low temperatures (0 to 5 °C) to avoid polybromination and degradation.
Introduction of the Benzyloxy Group at the 7-Position
The benzyloxy substituent is generally introduced via nucleophilic aromatic substitution (SNAr) or O-alkylation of a hydroxy precursor. The hydroxy group at position 7 can be converted to the benzyloxy ether using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent (e.g., DMF, DMSO).
Methylation at the 5-Position
The methyl group at the 5-position may be introduced early in the synthesis by starting with a methyl-substituted pyridine or by methylation of a suitable intermediate using methylating agents such as methyl iodide under basic conditions.
Representative Synthetic Route Example
Research Findings and Optimization Notes
- The bromination step is critical and benefits from low temperature and acidic conditions to achieve high regioselectivity and yield.
- Use of sodium nitrite under acidic conditions has been reported for related pyrazolo[4,3-b]pyridine carboxylic acid derivatives to achieve high yields (>90%) with mild reaction conditions.
- The benzyloxy group introduction is best performed after bromination to avoid side reactions with brominating agents.
- Purification methods such as silica gel chromatography with methanol/dichloromethane mixtures have been effective in isolating pure products.
- Yields for the final benzyloxy-substituted pyrazolo[4,3-b]pyridine derivatives typically range from moderate to good (17-80%), depending on reaction scale and conditions.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrazolopyridine core.
Coupling Reactions: The benzyloxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to introduce new substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents such as arylboronic acids and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine, while Suzuki-Miyaura coupling can introduce various aryl groups at the 3-position.
Scientific Research Applications
Medicinal Chemistry
7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine has been studied for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for developing new drugs.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of pyrazolo[4,3-b]pyridine can exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties: Some studies suggest that pyrazolo[4,3-b]pyridine derivatives may possess anti-inflammatory effects, potentially useful in treating diseases characterized by chronic inflammation.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological research. Pyrazolo[4,3-b]pyridines have been explored for their effects on the central nervous system (CNS).
Case Studies:
- Cognitive Enhancement: Certain derivatives have been evaluated for their ability to enhance cognitive functions and memory retention in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Anxiolytic Effects: Investigations into the anxiolytic properties of related compounds indicate that they may help alleviate anxiety symptoms by modulating neurotransmitter levels.
Agricultural Chemistry
The unique properties of this compound also make it relevant in agricultural chemistry. Its bioactivity can be harnessed to develop new agrochemicals.
Case Studies:
- Pesticidal Activity: Preliminary studies have shown that pyrazolo[4,3-b]pyridine derivatives can exhibit pesticidal properties against certain pests, making them candidates for developing safer and more effective pesticides.
Material Science
The compound’s chemical structure allows for potential applications in material science, particularly in the development of organic semiconductors and polymers.
Case Studies:
- Conductive Polymers: Research into the incorporation of pyrazolo[4,3-b]pyridine into polymer matrices suggests enhanced electrical conductivity and stability, paving the way for innovations in electronic materials.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, studies have shown that it can inhibit certain enzymes or receptors involved in cancer cell proliferation . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Different Fused Ring Systems
Key Observations :
- Ring System Impact : Pyrazolo[4,3-b]pyridines and isothiazolo[4,3-b]pyridines share structural similarity, but replacing the pyrazole with isothiazole abolishes GAK inhibitory activity in the latter .
- Substituent Positioning : The 3-bromo group in the target compound contrasts with 3-N-morpholinyl in the isothiazolo analogue, underscoring the role of electron-withdrawing vs. electron-donating groups in bioactivity.
Substituent Effects on Reactivity and Bioactivity
- Bromine at Position 3 : The 3-bromo substituent enables regioselective cross-coupling reactions, similar to 4-bromo-5-nitroimidazoles in Pd-catalyzed Suzuki couplings . However, yields in such reactions may vary; for example, 5-bromo-4-nitroimidazoles show lower reactivity compared to direct C-H arylation .
Biological Activity
7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various cancer cell lines.
The compound has the following chemical properties:
- Molecular Formula : C14H12BrN3O
- Molar Mass : 318.17 g/mol
- Density : 1.548 g/cm³ (predicted)
- Boiling Point : 460.5 °C (predicted)
- pKa : 8.14 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression. Studies indicate that compounds with a pyrazolo[4,3-b]pyridine scaffold can inhibit microtubule assembly, leading to apoptosis in cancer cells. This mechanism is critical for the development of anticancer agents as it disrupts the mitotic process in rapidly dividing cells.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | High selectivity compared to non-cancerous cells |
| HepG2 (Liver Cancer) | 4.98 - 14.65 | Effective in inhibiting cell proliferation |
| LLC-PK1 (Non-cancerous) | >20 | Minimal effect observed |
In particular, compounds derived from this scaffold have shown promising results in inducing apoptosis and enhancing caspase activity in MDA-MB-231 cells at concentrations as low as 1.0 μM .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrazolo[4,3-b]pyridine structure can significantly impact biological activity. For instance:
- Substituents at the 3-position (like bromine) enhance cytotoxicity.
- Benzyloxy groups increase lipophilicity, potentially improving cellular uptake.
Study on Microtubule Assembly Inhibition
In a study focusing on microtubule dynamics, it was found that compounds similar to this compound exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, leading to a decrease in cellular viability . This suggests a potential application in developing chemotherapeutic agents targeting microtubules.
Apoptosis Induction
Another critical study evaluated the compound's ability to induce apoptosis in breast cancer cells. The results indicated significant morphological changes and increased caspase-3 activity when treated with the compound at concentrations ranging from 2.5 μM to 10 μM . This reinforces its potential role as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yields?
- Methodological Answer : Bromination of pyrazolo-pyridine derivatives often employs N-bromosuccinimide (NBS) in dichloromethane under mild conditions (Method B in ). For introducing the benzyloxy group, nucleophilic substitution or Mitsunobu reactions could be adapted from analogous procedures (e.g., benzyloxyethyl trifluoroborate in ). Yields depend on solvent polarity, temperature, and protecting groups (e.g., THP protection in ). Optimize stoichiometry and monitor intermediates via TLC/HPLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Use and NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.5 ppm, aromatic carbons near 110–150 ppm). IR spectroscopy identifies C-Br stretches (~500–600 cm) and ether linkages (C-O at ~1200 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy, while elemental analysis validates purity (>95% by CHN analysis) .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert atmosphere (N) at 2–8°C in amber vials to prevent photodegradation of the bromine substituent. Use anhydrous solvents (e.g., DMF, DCM) for dissolution, and avoid prolonged exposure to moisture due to potential hydrolysis of the benzyloxy group .
Advanced Research Questions
Q. What computational methods predict the electronic and thermodynamic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), polarizability, and dipole moments. CAM-B3LYP with solvent models (PCM) simulates UV-Vis spectra, correlating with experimental λ. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., bromine’s electron-withdrawing effects) .
Q. How does the benzyloxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The benzyloxy group at C7 directs electrophilic substitution to C3 (bromine site) via steric and electronic effects. Use Pd(PPh) or XPhos catalysts in THF/HO at 80°C for Suzuki couplings. Monitor regioselectivity with -NMR and compare with DFT-predicted Fukui indices for nucleophilic attack .
Q. What strategies resolve contradictions in biological activity data for kinase inhibition assays?
- Methodological Answer : Validate target engagement using isothermal titration calorimetry (ITC) and X-ray crystallography (e.g., ’s structural analogs). Compare IC values across multiple kinase panels (e.g., tyrosine vs. serine/threonine kinases) to assess selectivity. Adjust substituents (e.g., methyl at C5) to optimize binding pocket interactions .
Q. How can researchers modulate solubility and bioavailability without compromising activity?
- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylic acid at C3, as in ) via hydrolysis of ester precursors. Use logP calculations (CLOGP) to balance hydrophobicity. Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility, as demonstrated for pyrazolo-pyridine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
